(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Description
“(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine” is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of new heterocyclic compounds containing sulfonamido moieties aims to develop potential antibacterial agents. These efforts involve producing various derivatives, including pyran, pyridine, and pyridazine, through reactions with active methylene compounds. The synthesized compounds have shown promising antibacterial activities, highlighting the potential of such chemical structures in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Catalytic Activity Toward Water Oxidation
Studies on ruthenium complexes containing pyridine dicarboxylate ligands explore the electronic effects on their catalytic activity towards water oxidation. This research provides insight into how modifications in the electronic properties of ligands can influence catalytic activities, offering avenues for the design of more efficient catalysts for water-splitting reactions (An, Duan, & Sun, 2012).
Antiviral and Anti-inflammatory Applications
Alkaloids isolated from mangrove-derived actinomycete have shown activity against the influenza A virus, suggesting the potential of pyrazine derivatives in developing new antiviral drugs. These compounds' structures and biological activities underline the importance of heterocyclic compounds in searching for new therapeutic agents (Wang et al., 2014).
Antimicrobial and Anti-inflammatory Properties
The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and their antimicrobial activities further demonstrate the scientific applications of pyrazine derivatives. Such compounds can serve as the foundation for developing new antibacterial and potentially anti-inflammatory medications, showcasing the versatility of pyrazine derivatives in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
Efforts to expand the chemical territory based on pyrrolo[1,2-a]pyrazine structures have led to the synthesis of compounds with significant biological activities, including anticancer properties. This research highlights the therapeutic potential of pyrazine derivatives in oncology, emphasizing the role of structural modifications in enhancing biological efficacy (Kim et al., 2019).
Properties
IUPAC Name |
2-methoxy-6-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-16-11-18-12-17(19-16)24-15-7-9-20(13-15)25(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10-12,15H,7,9,13H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZZGFSJRTTJO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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